2-Chloro-6-fluorostyrene

Overview

Description

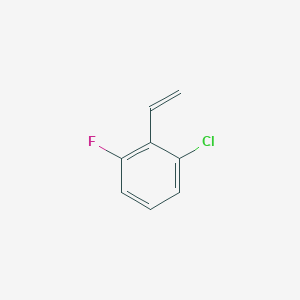

“2-Chloro-6-fluorostyrene” is a chemical compound with the molecular formula C8H6ClF . It is used for research purposes.

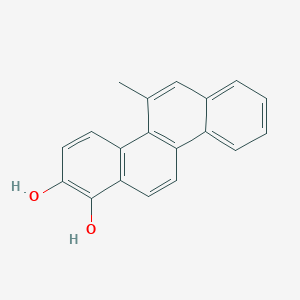

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluorostyrene” consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The exact positions of these atoms on the benzene ring can influence the properties and reactivity of the molecule .

Scientific Research Applications

Synthesis and Chemical Behavior

- Synthesis of Fluorostyrene Derivatives : Uno et al. (1992) investigated the synthesis of (Z)-fluorostyrene derivatives via nucleophilic desulfinylation, demonstrating stereoselective formation of these compounds (Uno et al., 1992).

- Molecular Structure Analysis : Tuttolomondo et al. (2009) optimized the molecular structure of 2-fluorostyrene using various computational methods, providing insights into the compound's properties (Tuttolomondo et al., 2009).

Polymer Science Applications

- Surface Coating Applications : Sutrisno et al. (2013) described a method for grafting poly(2-fluorostyrene) onto iron particles, indicating applications in high viscosity magnetorheological fluids and highlighting the thermal stability of the material (Sutrisno et al., 2013).

- Photodegradation of Polystyrenes : Weir and Milkie (1979) studied the photodegradation of p-fluoro and p-chloro styrenes, revealing insights into the behavior of these materials under UV radiation and their potential applications in materials science (Weir & Milkie, 1979).

Material Properties and Analysis

- Structural and Conformational Analysis : Teixeira-Dias and Ribeiro-Claro (1992) conducted ab initio calculations on 2- and 3-fluorostyrene, providing detailed insights into their structures and conformational preferences (Teixeira-Dias & Ribeiro-Claro, 1992).

Environmental and Safety Considerations

- Emission and Environmental Impact : Miller et al. (2010) discussed the emission trends of HFC-23, a by-product in the production of HCFC-22, which is related to fluorostyrene production processes. This study highlights the environmental implications of such industrial processes (Miller et al., 2010).

Advanced Applications in Material Science

- Copolymer Synthesis and Properties : Ingratta, Jutemar, and Jannasch (2011) explored the synthesis of graft copolymers with ionic backbones and hydrophobic fluorinated side chains, demonstrating significant applications in membrane technology and material science (Ingratta, Jutemar, & Jannasch, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-fluoroaniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, to wear protective clothing, and to use it only in a well-ventilated area .

Mechanism of Action

Target of Action

The specific targets can vary depending on the exact structure of the styrene derivative .

Mode of Action

Styrene derivatives are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions such as the suzuki–miyaura (sm) cross-coupling . In this process, the styrene derivative interacts with a metal catalyst and an organoboron reagent to form new carbon-carbon bonds .

Biochemical Pathways

The compound’s involvement in carbon-carbon bond-forming reactions suggests it may influence pathways related to the synthesis of complex organic molecules .

Pharmacokinetics

For example, 2-Fluorostyrene has a molecular weight of 122.14 g/mol and is a clear, colorless liquid . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential role in carbon-carbon bond-forming reactions, it may contribute to the synthesis of complex organic molecules, potentially influencing cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-fluorostyrene. For instance, the SM cross-coupling reaction in which styrene derivatives are often used requires mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could influence the compound’s action.

properties

IUPAC Name |

1-chloro-2-ethenyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOXVRGPDLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479215 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorostyrene | |

CAS RN |

196862-01-8 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

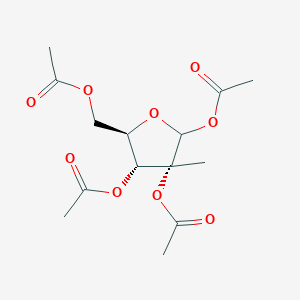

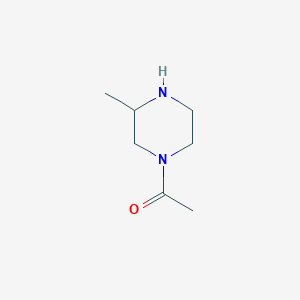

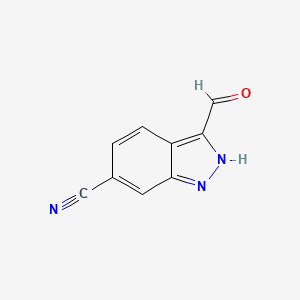

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)